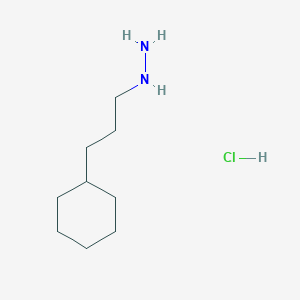
1-(3-Cyclohexylpropyl)hydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Cyclohexylpropyl)hydrazine hydrochloride is a chemical compound with the molecular formula C9H21N2Cl It is a hydrazine derivative, characterized by the presence of a cyclohexylpropyl group attached to the hydrazine moiety
Méthodes De Préparation
The synthesis of 1-(3-Cyclohexylpropyl)hydrazine hydrochloride typically involves the reaction of cyclohexylpropylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Commonly used solvents include ethanol or methanol.
Reaction Time: Several hours to ensure complete reaction.
The industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(3-Cyclohexylpropyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding hydrazones or azines.
Reduction: It can be reduced to form primary amines.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Cyclohexylpropyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Cyclohexylpropyl)hydrazine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with specific amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The cyclohexylpropyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
1-(3-Cyclohexylpropyl)hydrazine hydrochloride can be compared with other hydrazine derivatives, such as:
- (2-Cyclopropylethyl)hydrazine hydrochloride
- (2-Isopropoxyethyl)hydrazine hydrochloride
- (2-Phenoxypropyl)hydrazine hydrochloride
These compounds share similar structural features but differ in their substituent groups, which can influence their chemical reactivity and biological activity. The unique cyclohexylpropyl group in this compound may confer distinct properties, making it a valuable compound for specific research applications.
Propriétés
Numéro CAS |
97294-34-3 |
|---|---|
Formule moléculaire |
C9H21ClN2 |
Poids moléculaire |
192.73 g/mol |
Nom IUPAC |
3-cyclohexylpropylhydrazine;hydrochloride |
InChI |
InChI=1S/C9H20N2.ClH/c10-11-8-4-7-9-5-2-1-3-6-9;/h9,11H,1-8,10H2;1H |
Clé InChI |
SZKZAWOWHNTOOQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CCCNN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(3Z)-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name)](/img/structure/B12443569.png)
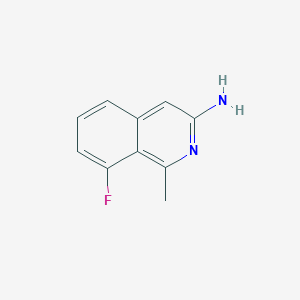
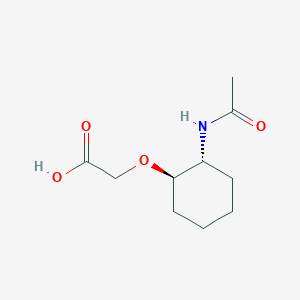
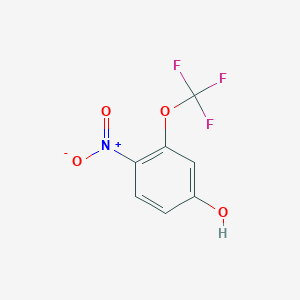
![(R)-1-{(S)-2-[DI(2-Furyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine](/img/structure/B12443586.png)
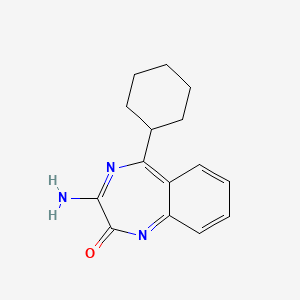
![trisodium 5-oxo-1-(4-sulfonatophenyl)-4-[(E)-(4-sulfonatophenyl)diazenyl]-2,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B12443593.png)
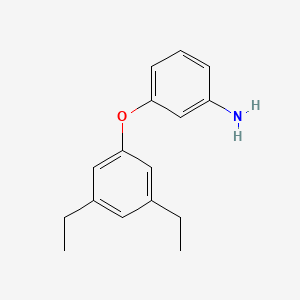
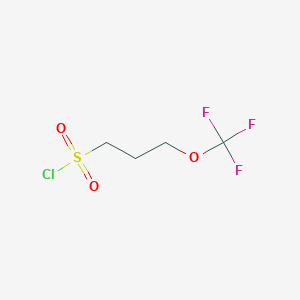
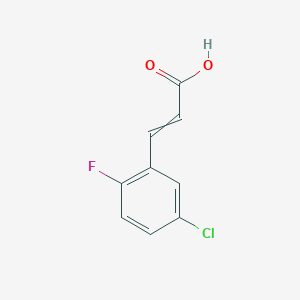
![2-Amino-3-{[2-(dihydroxyboranyl)ethyl]sulfanyl}propanoic acid hydrochloride](/img/structure/B12443626.png)
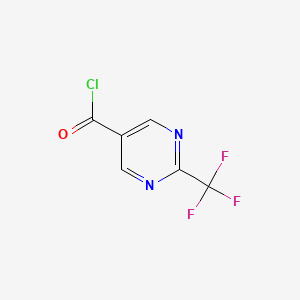
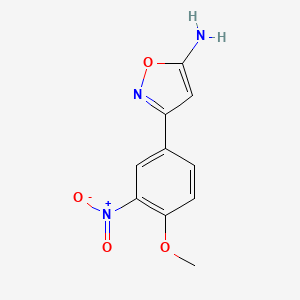
![N-(2,3-dimethylcyclohexyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide](/img/structure/B12443638.png)
